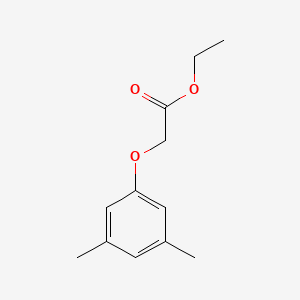

Ethyl 2-(3,5-dimethylphenoxy)acetate

Overview

Description

Ethyl 2-(3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two methyl groups at the 3 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dimethylphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenoxy)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenoxyacetic acid derivatives. These derivatives can further participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Ethyl phenoxyacetate: Lacks the methyl groups at the 3 and 5 positions.

Methyl 2-(3,5-dimethylphenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-(3,5-Dimethylphenoxy)acetic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to the presence of the 3,5-dimethyl substitutions on the phenoxy ring, which can influence its reactivity and interactions with other molecules. These substitutions can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from other phenoxyacetate derivatives .

Biological Activity

Ethyl 2-(3,5-dimethylphenoxy)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethyl ester functional group and a phenoxy group derived from 3,5-dimethyl-substituted phenol. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. The presence of dimethyl groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the specific target involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential as anti-inflammatory agents. The presence of the dimethyl groups may enhance the compound's ability to modulate inflammatory pathways.

- Analgesic Properties : There is evidence suggesting that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Anticancer Potential : Some studies have highlighted the anticancer properties of phenoxyacetic acid derivatives, indicating that this compound could have similar applications.

Synthesis Methods

Several synthesis methods have been explored for this compound:

- Esterification : The compound can be synthesized through esterification reactions involving 3,5-dimethylphenol and ethyl acetate under acidic conditions.

- Microwave-Assisted Synthesis : This method has shown promise in enhancing reaction rates and yields compared to conventional heating methods .

- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis routes that minimize waste and use sustainable solvents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses compared to control groups. This suggests a promising application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. These findings warrant further investigation into its potential as an anticancer agent .

Data Tables

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZVZOKBGRVMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.